7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
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Overview
Description
Preparation Methods
One common method involves the use of triphenylamine (TPA) as the donor and 2,3-dicyanopyrazino phenanthrene (DCPP) as the acceptor units . The synthetic route typically includes:
Formation of the Core Structure: This involves the cyclization of precursor molecules to form the phenanthrene core.
Functionalization: Introduction of diphenylamino groups and cyano groups to the core structure.
Purification: The final product is often purified using sublimation techniques to achieve high purity.
Chemical Reactions Analysis
TPA-DCPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: TPA-DCPP can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TPA-DCPP has a wide range of applications in scientific research, including:
Organic Electronics: It is extensively used in the development of DR-OLEDs and NIR-OLEDs due to its excellent electronic properties.
Optoelectronics: The compound is used in optical communication devices and infrared imaging systems.
Medical Imaging: TPA-DCPP is employed in infrared medical imaging techniques.
Agriculture: It serves as a special light source for plant growth.
Mechanism of Action
The mechanism by which TPA-DCPP exerts its effects involves the management of the recombination zone in OLEDs. By adjusting the thickness of the host (CBP) and guest (TPA-DCPP) layers, the position of the recombination zone can be controlled, leading to improved carrier injection and transportation as well as increased exciton recombination rate . This results in high-brightness and high-efficiency OLEDs.
Comparison with Similar Compounds
TPA-DCPP is unique compared to other similar compounds due to its specific electronic properties and structural configuration. Similar compounds include:
Triphenylamine-based Compounds: These compounds share the triphenylamine donor unit but differ in their acceptor units.
Dicyanopyrazino Phenanthrene Derivatives: These derivatives have similar acceptor units but different donor groups.
TPA-DCPP stands out due to its balanced donor-acceptor structure, which contributes to its superior performance in OLED applications .
Properties
Molecular Formula |
C54H34N6 |
---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
7,10-bis[4-(N-phenylanilino)phenyl]phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C54H34N6/c55-35-51-52(36-56)58-54-48-32-26-40(38-23-29-46(30-24-38)60(43-17-9-3-10-18-43)44-19-11-4-12-20-44)34-50(48)49-33-39(25-31-47(49)53(54)57-51)37-21-27-45(28-22-37)59(41-13-5-1-6-14-41)42-15-7-2-8-16-42/h1-34H |
InChI Key |
WVSUMKLEIJMDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C#N)C#N |
Origin of Product |
United States |
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